molecular formula C17H22N2O3 B11421525 Azepan-1-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Azepan-1-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11421525
M. Wt: 302.37 g/mol
InChI Key: WSAWEPVTGJTTEO-UHFFFAOYSA-N
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Description

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and an azepane ring

Preparation Methods

The synthesis of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the azepane ring: This can be accomplished through cyclization reactions involving nitrogen-containing precursors.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

    Cyclization: The azepane ring can undergo further cyclization reactions to form more complex structures

Scientific Research Applications

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The azepane ring can interact with receptors or enzymes, modulating their function .

Comparison with Similar Compounds

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE can be compared with similar compounds such as:

The uniqueness of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

azepan-1-yl-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C17H22N2O3/c1-21-14-8-6-13(7-9-14)15-12-16(22-18-15)17(20)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3

InChI Key

WSAWEPVTGJTTEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCCCCC3

Origin of Product

United States

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